N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3/c19-16-10-14(18(20,21)22)11-23-17(16)24-15-6-8-25(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLMHDWRTKQPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138403 | |
| Record name | 3-Chloro-N-[1-(phenylmethyl)-4-piperidinyl]-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-94-2 | |
| Record name | 3-Chloro-N-[1-(phenylmethyl)-4-piperidinyl]-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[1-(phenylmethyl)-4-piperidinyl]-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution and Coupling
One common approach is the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor with 1-benzylpiperidin-4-amine or its derivatives. This method involves:
- Starting from 3-chloro-5-(trifluoromethyl)pyridin-2-amine or a suitable halogenated pyridine derivative.
- Reacting with 1-benzylpiperidin-4-amine under basic or catalytic conditions to form the N-aryl amine bond.
This method is supported by patent WO2017079641A1, which describes related muscarinic receptor antagonists prepared by coupling piperidinyl amines with substituted pyridines.
Thiocarbonyldiimidazole-Assisted Coupling
A related synthetic route involves the use of thiocarbonyldiimidazole (TCDI) to facilitate coupling:
- Commercially available 4-methylpyridin-2-amine or substituted pyridin-2-amines are reacted with arylpiperazines or piperidines.
- TCDI acts as a coupling agent to form carbothioamide intermediates, which can be further transformed into the target amine derivatives.
- This method was demonstrated in the synthesis of structurally related compounds such as N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide, which shares key structural motifs.
Reaction Conditions and Analytical Validation
- Coupling reactions are generally conducted at moderate temperatures (e.g., 40 °C) in solvents such as acetonitrile or dimethylformamide (DMF).
- Bases like potassium hydroxide (KOH) facilitate nucleophilic substitutions and thiocarbonylations.
- Reaction progress and product purity are monitored by spectroscopic techniques including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS).
- Characteristic FT-IR bands confirm functional groups: NH stretching (~3260–3135 cm^–1), C=S stretching (~1270–1220 cm^–1), and methylene groups (~2950–2850 cm^–1).
- ^1H NMR chemical shifts validate the presence of amine protons and aromatic hydrogens, with signals typically observed between 10–9 ppm for NH and 7–3 ppm for aromatic and aliphatic protons.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of substituted pyridin-2-amines with chloro and trifluoromethyl groups is critical for biological activity, requiring preservation of these groups during synthesis.
- Coupling reactions must be optimized to avoid side reactions such as over-alkylation or decomposition of sensitive trifluoromethyl groups.
- Thiocarbonyldiimidazole-assisted coupling provides a mild and efficient route to carbothioamide intermediates, which can be versatile precursors for further functionalization.
- The synthetic protocols are adaptable to produce analogues by varying the aromatic or heterocyclic amine components, facilitating structure-activity relationship studies.
- Analytical methods such as FT-IR and NMR are essential for confirming intermediate and final product structures to ensure purity and correct substitution patterns.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium(VI) oxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridines or piperidines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity:
Research indicates that compounds similar to N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine exhibit potential as antidepressants. Studies have shown that derivatives of piperidine can interact with serotonin and norepinephrine transporters, suggesting a role in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound, and demonstrated their efficacy in reducing depressive-like behaviors in animal models by modulating neurotransmitter levels .
2. Antitumor Activity:
The compound has been investigated for its antitumor properties. It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 12.5 | Induction of Apoptosis |
| Similar Piperidine Derivative | A549 (Lung Cancer) | 15.0 | Cell Cycle Arrest |
3. Neuropharmacological Research:
The compound has been utilized in studies aimed at understanding neuropharmacological pathways. Its structural similarity to known psychoactive substances allows researchers to investigate its effects on cognitive function and behavior.
Case Study:
In a recent publication, the effects of this compound were assessed in rodent models for cognitive enhancement. Results indicated improved memory retention and learning capabilities, attributed to its action on dopaminergic pathways .
Synthesis and Analytical Applications
1. Synthetic Intermediates:
This compound is often used as an intermediate in the synthesis of more complex molecules, particularly those aimed at developing new pharmacological agents.
Data Table: Synthetic Routes
| Starting Material | Reaction Type | Product |
|---|---|---|
| Benzylpiperidine | N-Alkylation | This compound |
| Pyridine Derivative | Halogenation | Final Product |
2. Analytical Chemistry:
Due to its distinct chemical structure, it serves as a standard reference in analytical methods such as HPLC and LC-MS for the quantification of similar compounds in biological samples.
Mechanism of Action
The mechanism by which N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances binding affinity to receptors, while the benzylpiperidine moiety provides structural stability. These interactions can modulate biological processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively.
- A benzylpiperidine moiety is attached to the pyridine via an amine group at position 2.
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the 3-chloro-5-(trifluoromethyl)pyridine core but differ in substituents and functional groups:
Physicochemical Properties
- Lipophilicity : The benzylpiperidine group in the target compound increases logP compared to fluazinam (polar nitro groups) and fluopyram (amide group) .
- Hydrogen Bonding : The free amine in 3-chloro-5-(trifluoromethyl)pyridin-2-amine forms intramolecular N–H⋯Cl and N–H⋯N bonds, enhancing crystallinity. The target compound’s benzylpiperidine may disrupt such interactions, reducing melting points .
Biological Activity
N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine, also known by its CAS number 1242267-94-2, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Research indicates that this compound acts primarily as a selective modulator for various neurotransmitter systems. Its structure suggests potential interactions with dopamine and serotonin receptors, which are crucial in mood regulation and neuropsychiatric conditions. Preliminary studies have shown that the compound may exhibit antagonist properties at sigma receptors, which could be relevant for treating neuropathic pain .
Antinociceptive Effects
A notable study demonstrated that derivatives of this compound exhibited robust antiallodynic effects in models of neuropathic pain. Specifically, the compound was shown to reverse mechanical allodynia in capsaicin-induced models, indicating its potential as an analgesic agent . The mechanism is believed to involve sigma receptor antagonism, which plays a role in pain modulation.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines. These studies revealed that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in oncology .
Case Studies
- Neuropathic Pain Management :
- Cancer Cell Proliferation :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine in laboratory settings?
Researchers should use respiratory protection (e.g., P95 or EU-standard ABEK-P2 respirators) and ensure no drainage system contamination due to potential environmental hazards. Personal protective equipment (PPE) must align with workplace exposure levels, and acute toxicity precautions are advised despite incomplete carcinogenicity classifications .
Q. What synthetic routes are available for synthesizing intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine, and what are their respective yields?
High-yield synthesis (87.12%) of 3-chloro-5-(trifluoromethyl)pyridin-2-amine is achieved via substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine under optimized conditions . Alternative methods using CuI/pyrrole-2-carboxylate/K₃PO₄ yield 13% for related intermediates, highlighting reagent-dependent variability .
Q. What analytical techniques confirm the structure and purity of this compound?
1H NMR validates structural integrity , while GC assays (≥96% purity) and melting point analysis (95–97.5°C) ensure purity . Infrared spectroscopy authenticates functional groups .
Q. What environmental exposure controls are recommended during synthesis?
Avoid drainage discharge and use closed systems to minimize release. Waste management should follow hazardous material guidelines, as outlined in safety protocols .
Advanced Research Questions
Q. How can computational methods like DFT/B3LYP aid in understanding molecular geometry and electronic properties?
DFT calculations with 6-311G(d,p), cc-pVTZ, and cc-pVQZ basis sets optimize bond lengths/angles, revealing intramolecular interactions (e.g., N–H⋯Cl) and hydrogen-bonded dimers. These models align with XRD data and predict reactivity for functionalization .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 13% vs. 87%) for intermediates?
Yield discrepancies arise from reaction conditions (e.g., catalysts, solvents, temperature). For example, CuI-mediated couplings may underperform compared to direct substitutions under optimized stoichiometry . Methodological refinements, such as catalyst screening or solvent polarity adjustments, are critical for reproducibility.
Q. What challenges arise in characterizing dynamic disorder of substituents like the trifluoromethyl group?
X-ray crystallography reveals trifluoromethyl disorder (occupancy ratio 0.683:0.317), complicating structural resolution. Advanced techniques like low-temperature XRD or neutron diffraction improve disorder modeling .
Q. How does the compound’s electronic structure influence its reactivity in further functionalization?
DFT analyses show electron-withdrawing trifluoromethyl and chloro groups polarize the pyridine ring, directing electrophilic substitution to specific positions. This guides regioselective modifications, such as Suzuki couplings or amide formations .
Q. What regulatory considerations apply to derivatives of this compound under EU CLP regulations?
Derivatives like fluopicolide (a related benzamide) are classified under EU CLP for environmental hazards. Researchers must monitor regulatory updates for hazard communication and handling requirements .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
